molecular formula C14H20N4O2S B2612781 3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione CAS No. 313665-36-0

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione

Cat. No.: B2612781
CAS No.: 313665-36-0
M. Wt: 308.4
InChI Key: DSDFVPGHYVJRIG-UHFFFAOYSA-N
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Description

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl, methylbutyl, and prop-2-enylsulfanyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process. The use of high-throughput screening techniques can also aid in optimizing reaction conditions and identifying the most effective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The functional groups on the purine core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in purine metabolism, modulating their activity and affecting cellular processes. Its sulfanyl group may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in cocoa and chocolate, with mild stimulant effects.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Unlike caffeine and theobromine, which are primarily known for their stimulant effects, this compound’s potential therapeutic applications and diverse reactivity make it a valuable subject of research in various scientific fields.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-5-8-21-14-15-11-10(18(14)7-6-9(2)3)12(19)16-13(20)17(11)4/h5,9H,1,6-8H2,2-4H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDFVPGHYVJRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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